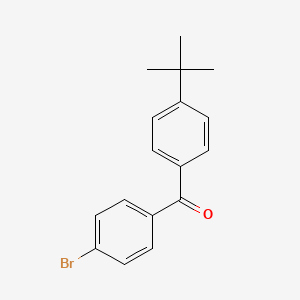

4-Bromo-4'-tert-butylbenzophenone

Descripción

Overview of the Benzophenone (B1666685) Scaffold in Contemporary Organic Chemistry

The benzophenone scaffold, a diarylketone, is a fundamental and widespread structure in the field of organic chemistry. nih.govrsc.orgresearchgate.net Its derivatives are not only prevalent in a variety of natural products but are also integral components in numerous synthetic compounds. nih.govresearchgate.net The versatility of the benzophenone core allows for a wide range of chemical modifications, leading to compounds with diverse applications. researchgate.net

In medicinal chemistry, the benzophenone framework is of considerable interest due to its presence in molecules exhibiting a wide array of biological activities. nih.govrsc.org Furthermore, benzophenones serve as crucial building blocks in the synthesis of more complex molecules. nih.gov They are also utilized as photoinitiators in polymerization processes and as ingredients in the fragrance industry. nih.govresearchgate.net The ability to introduce various substituents onto the phenyl rings of the benzophenone structure allows chemists to fine-tune the properties of the resulting molecules for specific applications. nih.gov

Significance of Halogenated and Alkyl-Substituted Benzophenones in Synthetic Design

The strategic placement of halogen and alkyl groups on the benzophenone scaffold significantly influences the chemical reactivity and physical properties of the resulting compounds. Halogenated benzophenones, for instance, are valuable intermediates in a variety of chemical transformations. The carbon-halogen bond can be readily activated for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This makes them key precursors in the construction of complex molecular architectures.

Alkyl-substituted benzophenones also play a crucial role in synthetic design. researchgate.net The introduction of alkyl groups can modify the steric and electronic properties of the molecule, impacting its reactivity and solubility. researchgate.net For example, the bulky tert-butyl group can direct reactions to specific positions on the aromatic ring and enhance the stability of the compound. The combination of halogen and alkyl substituents on the same benzophenone molecule, as seen in 4-Bromo-4'-tert-butylbenzophenone, creates a bifunctional reagent with distinct reactive sites, offering a powerful tool for synthetic chemists.

Structure

3D Structure

Propiedades

IUPAC Name |

(4-bromophenyl)-(4-tert-butylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWSLOFBLDMJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373593 | |

| Record name | 4-bromo-4'-tert-butylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91404-26-1 | |

| Record name | 4-bromo-4'-tert-butylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91404-26-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Manufacturing Processes

The primary method for synthesizing 4-Bromo-4'-tert-butylbenzophenone is through a Friedel-Crafts acylation reaction. This well-established method in organic chemistry involves the reaction of an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst.

In a typical laboratory-scale synthesis, 4-bromobenzoyl chloride is reacted with tert-butylbenzene (B1681246). The reaction is facilitated by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic aromatic substitution. The tert-butylbenzene undergoes acylation, predominantly at the para position due to the steric bulk of the tert-butyl group, to yield the desired product, this compound.

An alternative approach involves the Suzuki-Miyaura cross-coupling reaction. acs.orgacs.org This method could potentially couple a boronic acid derivative, such as 4-tert-butylphenylboronic acid, with a 4-bromobenzoyl derivative under palladium catalysis. acs.orgacs.org While this method is a powerful tool for forming carbon-carbon bonds, the Friedel-Crafts acylation remains a more direct and commonly employed route for this specific compound.

Chemical Properties and Reactivity

The chemical behavior of 4-Bromo-4'-tert-butylbenzophenone is dictated by the interplay of its three key components: the ketone functional group, the bromine-substituted phenyl ring, and the tert-butyl-substituted phenyl ring.

The ketone group can undergo typical carbonyl reactions, such as reduction to a secondary alcohol or conversion to a hydrazone. The bromine atom on one of the phenyl rings is a versatile functional group for further synthetic modifications. It can participate in a variety of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at this position. masterorganicchemistry.com The carbon-bromine bond can also be involved in lithium-halogen exchange to generate an organolithium reagent, which can then be used to form new carbon-carbon bonds. sigmaaldrich.com

The tert-butyl group on the other phenyl ring is sterically bulky and electron-donating. Its size influences the conformation of the molecule and can provide steric hindrance, directing incoming reagents to other parts of the molecule. Its electron-donating nature can also affect the reactivity of the second aromatic ring.

Applications in Organic Synthesis

Established Reaction Pathways for this compound Synthesis

The synthesis of this compound is most commonly achieved through Friedel-Crafts acylation, a cornerstone of organic chemistry for the formation of carbon-carbon bonds with aromatic rings.

Friedel-Crafts Acylation Approaches for this compound

Friedel-Crafts acylation is a powerful method for introducing an acyl group to an aromatic ring. In the context of this compound synthesis, this involves the reaction of an aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst. nih.govlibretexts.orgwikipedia.org

The choice of catalyst is crucial for the success of the Friedel-Crafts acylation. Strong Lewis acids are typically employed to activate the acylating agent. masterorganicchemistry.com Aluminum chloride (AlCl₃) is a widely used and effective catalyst for this transformation. masterorganicchemistry.comtcd.iesapub.org Its role is to coordinate with the acyl halide, generating a highly electrophilic acylium ion. masterorganicchemistry.comyoutube.com This acylium ion then undergoes electrophilic aromatic substitution with the aromatic substrate. masterorganicchemistry.com While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) can also be utilized. masterorganicchemistry.com It is important to note that in Friedel-Crafts acylation, the catalyst is often required in stoichiometric amounts because the product, a ketone, can form a complex with the Lewis acid. wikipedia.orgresearchgate.net

The synthesis of this compound via Friedel-Crafts acylation involves the careful selection of an aromatic substrate and an acyl chloride. The two primary retrosynthetic routes involve either the acylation of bromobenzene with 4-tert-butylbenzoyl chloride or the acylation of tert-butylbenzene (B1681246) with 4-bromobenzoyl chloride.

In the first approach, bromobenzene serves as the aromatic substrate. The bromine atom is a deactivating but ortho-, para-directing group. The acylation will predominantly occur at the para position due to steric hindrance at the ortho positions, leading to the desired product. The acylating agent in this case is 4-tert-butylbenzoyl chloride.

Alternatively, tert-butylbenzene can be used as the aromatic substrate. The tert-butyl group is an activating and ortho-, para-directing group. Acylation with 4-bromobenzoyl chloride will also primarily yield the para-substituted product. The choice between these two pathways may depend on the availability and cost of the starting materials.

Alternative Synthetic Routes to Substituted Benzophenones

While Friedel-Crafts acylation is a dominant method, other synthetic strategies can be employed for the synthesis of substituted benzophenones, including this compound analogues.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org These methods offer a versatile approach to constructing benzophenone (B1666685) frameworks. For instance, Suzuki-Miyaura coupling reactions can be used to form the biaryl ketone structure. researchgate.net This could involve the coupling of an arylboronic acid with an aryl halide. In the context of this compound, one could envision the coupling of 4-bromobenzoyl chloride with (4-tert-butylphenyl)boronic acid or the coupling of 4-tert-butylbenzoyl chloride with (4-bromophenyl)boronic acid, catalyzed by a palladium complex. These reactions are known for their high functional group tolerance. rsc.org Other palladium-catalyzed reactions, such as the coupling of organolithium intermediates, can also be utilized. researchgate.net

Lithium-bromine exchange is a powerful technique for the preparation of aryllithium reagents from aryl bromides. ias.ac.innih.gov This reaction typically involves treating an aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium. acs.orgnih.gov The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles.

For the synthesis of a benzophenone derivative, an aryllithium reagent generated from an aryl bromide can react with a benzoyl chloride or a related carbonyl compound. For example, treating 1-bromo-4-tert-butylbenzene with an alkyllithium reagent would generate (4-tert-butylphenyl)lithium. acs.orgfishersci.com This intermediate could then react with 4-bromobenzoyl chloride to form this compound. The lithium-bromine exchange is generally a fast and efficient reaction, often proceeding at low temperatures. acs.org The regioselectivity of the reaction is high, with the lithium atom replacing the bromine atom. ias.ac.in

Purity Enhancement and Isolation Techniques

Following the synthesis of this compound, a multi-step purification process is typically employed to achieve a high degree of purity. This process often involves a combination of recrystallization and chromatographic techniques to effectively remove unreacted starting materials, catalysts, and reaction byproducts.

Recrystallization and Chromatographic Purification Protocols

Recrystallization: This technique is a primary method for purifying the crude this compound. The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For substituted benzophenones, alcohols such as ethanol or methanol, often in combination with water, are commonly used. The process involves dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution. As the solution slowly cools, the solubility of the this compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.

Table 1: General Recrystallization Protocol

| Step | Procedure |

| 1. Solvent Selection | Test the solubility of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when heated. Common choices include ethanol, methanol, or a mixture of an organic solvent and water. |

| 2. Dissolution | Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture while stirring and continue to add small portions of the hot solvent until the solid is completely dissolved. |

| 3. Cooling | Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal yield. |

| 4. Filtration | Collect the formed crystals by vacuum filtration using a Büchner funnel. |

| 5. Washing | Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the crystal surfaces. |

| 6. Drying | Dry the purified crystals, typically in a desiccator or a vacuum oven, to remove any residual solvent. |

Chromatographic Purification: Column chromatography is a highly effective method for separating this compound from impurities with different polarities. The choice of the stationary phase and the mobile phase (eluent) is crucial for achieving good separation. Silica gel is a commonly used stationary phase for the purification of benzophenone derivatives due to its polar nature. The eluent, a non-polar solvent or a mixture of non-polar and slightly more polar solvents, carries the components of the mixture down the column at different rates.

Table 2: General Column Chromatography Protocol

| Step | Procedure |

| 1. Column Packing | A glass column is packed with a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent (e.g., hexane). |

| 2. Sample Loading | The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the packed column. |

| 3. Elution | The eluent is passed through the column, and the different components of the mixture travel down the column at different rates based on their polarity. Less polar compounds will elute first. |

| 4. Fraction Collection | The eluting solvent is collected in a series of fractions. |

| 5. Analysis | The composition of each fraction is analyzed, typically by thin-layer chromatography (TLC), to identify the fractions containing the pure product. |

| 6. Solvent Evaporation | The solvent is removed from the fractions containing the pure this compound, usually with a rotary evaporator, to yield the purified solid. |

For this compound, a typical eluent system for silica gel column chromatography would be a mixture of a non-polar solvent like hexane and a slightly more polar solvent such as ethyl acetate. The ratio of these solvents can be adjusted to optimize the separation.

Management of Side Reactions and Byproduct Formation in Benzophenone Synthesis

The Friedel-Crafts acylation of tert-butylbenzene with 4-bromobenzoyl chloride is generally a regioselective reaction, favoring the formation of the para-substituted product, this compound. This regioselectivity is primarily due to the steric hindrance imposed by the bulky tert-butyl group, which directs the incoming acyl group to the less hindered para position.

However, despite the high degree of regioselectivity, minor side products can still be formed. One potential byproduct is the ortho-isomer, 2-Bromo-4'-tert-butylbenzophenone. The formation of this isomer is generally minimal due to the significant steric clash between the tert-butyl group and the incoming 4-bromobenzoyl group at the ortho position.

Another potential side reaction in Friedel-Crafts acylations is polyacylation, where more than one acyl group is introduced onto the aromatic ring. However, this is generally not a significant issue in the synthesis of benzophenones. The acyl group introduced onto the aromatic ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution, thus making a second acylation event much less likely than the initial reaction.

The primary strategy for managing the formation of these byproducts is to control the reaction conditions carefully. Key parameters to control include:

Reaction Temperature: Running the reaction at a lower temperature can enhance the selectivity for the para-product, as the transition state leading to the sterically hindered ortho-product will have a higher activation energy.

Catalyst Choice and Amount: The use of an appropriate Lewis acid catalyst, such as aluminum chloride (AlCl₃), and controlling its stoichiometry is important.

Order of Addition of Reactants: The way the reactants are mixed can also influence the product distribution.

Any minor amounts of the ortho-isomer or other impurities formed can be effectively removed during the purification process, particularly through column chromatography, which can separate isomers with different polarities.

Photochemical Behavior of Benzophenone Derivatives

Benzophenone and its derivatives are renowned for their rich and well-studied photochemical behavior. The presence of the carbonyl chromophore dictates their reactivity upon absorption of ultraviolet (UV) light, leading to a variety of chemical transformations.

The photochemistry of benzophenones commences with the absorption of a photon, typically in the UV-A (315–400 nm) or UV-B (280–315 nm) range. medicaljournals.senih.gov This absorption promotes the molecule from its ground state (S₀) to an excited singlet state (S₁), specifically through an n→π* transition where a non-bonding electron from the carbonyl oxygen is excited into an anti-bonding π* orbital. rsc.orgbris.ac.uk

Benzophenone derivatives are characterized by a highly efficient and rapid intersystem crossing (ISC) from the initial excited singlet state (S₁) to the lower-energy triplet state (T₁). rsc.orgbris.ac.uk This process, during which the spin of the excited electron flips, is highly favorable and results in a high quantum yield for triplet state formation. rsc.orgbris.ac.uk The resulting triplet state molecule exists as a diradical, with unpaired electrons on the carbonyl oxygen and carbon, and is significantly longer-lived than the singlet state. rsc.orghilarispublisher.com This long-lived triplet state is the primary reactive species in many of the subsequent photochemical reactions. rsc.orgbris.ac.uk For instance, laser flash photolysis studies on benzophenone derivatives have been instrumental in observing and characterizing these transient triplet states and their subsequent reactions. nih.govnih.gov

A classic and extensively studied photochemical reaction of benzophenone is its photoreduction in the presence of a hydrogen-donating solvent, such as isopropyl alcohol. acs.orgneliti.comijpda.org The process is initiated by the triplet excited state of the benzophenone molecule abstracting a hydrogen atom from the solvent. rsc.orghilarispublisher.com

This hydrogen abstraction generates two radical intermediates: a benzhydrol radical (also known as a ketyl radical) derived from the benzophenone, and a radical derived from the solvent (an isopropanol radical in this case, which subsequently forms acetone). neliti.comijpda.org The primary pathway for the termination of these ketyl radicals is through dimerization, where two ketyl radicals combine to form a stable C-C bond, yielding a 1,2-diol known as benzopinacol. rsc.orgneliti.comacs.org This entire process is a free-radical reaction driven by UV light. hilarispublisher.comneliti.com The formation of benzopinacol can be highly efficient, and the product often crystallizes directly from the reaction mixture. core.ac.uk

The general mechanism is as follows:

Photoexcitation: Benzophenone absorbs UV light and forms the excited triplet state (T₁). rsc.org

Hydrogen Abstraction: The excited benzophenone abstracts a hydrogen atom from a hydrogen donor (e.g., isopropanol). hilarispublisher.comijpda.org

Radical Formation: This step yields a diphenyl ketyl radical and a solvent-derived radical. ijpda.org

Dimerization: Two diphenyl ketyl radicals combine to form benzopinacol. rsc.orgneliti.com

Substituents on the aromatic rings of benzophenone can significantly influence its photochemical reactivity. nih.govacs.org These effects can be electronic or steric in nature and can alter the energy levels of the excited states, the efficiency of intersystem crossing, and the stability of the radical intermediates. The rate of photoreduction, for example, shows a remarkable dependence on ring substitution. nih.govacs.org

Studies have shown that the changes in photoreactivity are often linked to the change in the activation energy of the reaction. nih.govacs.org The stability of the ketyl radical formed after hydrogen abstraction is a determining factor; substituents that stabilize this radical can enhance the rate of photoreduction. nih.govacs.org For example, electron-donating groups can influence the energy levels and reactivity, while bulky substituents might sterically hinder the dimerization of ketyl radicals. cdnsciencepub.comconicet.gov.ar The Hammett linear free energy relationship has been applied to quantify the electronic effects of substituents on the rate of formation of photoproducts in related systems. conicet.gov.ar In the case of this compound, the electron-withdrawing nature of the bromine atom and the bulky, electron-donating tert-butyl group would be expected to exert opposing and significant influences on the molecule's photochemical behavior compared to unsubstituted benzophenone.

Carbon-Carbon and Carbon-Heteroatom Bond Transformations

The bromine atom in this compound provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.

Aromatic bromides are common and effective substrates in palladium-catalyzed cross-coupling reactions due to their favorable balance of reactivity and stability. Three of the most prominent examples are the Suzuki, Heck, and Sonogashira reactions.

Suzuki Reaction: This reaction couples an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. organic-chemistry.org It is a versatile method for forming biaryl structures. The reactivity of aryl halides in Suzuki couplings generally follows the order I > Br > Cl. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. mdpi.commdpi.com A palladium catalyst is used to facilitate the reaction, which typically requires a base. The reaction is stereoselective and has been widely applied in organic synthesis. mdpi.com

Sonogashira Reaction: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The classic Sonogashira coupling employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgnih.gov Copper-free versions have also been developed. organic-chemistry.orgnih.gov For di-halogenated substrates, selective coupling at the more reactive halide site (e.g., iodine over bromine) is possible by controlling reaction conditions. wikipedia.org

The success of cross-coupling reactions with aryl bromides hinges on the catalytic system, particularly the choice of the palladium source and the supporting ligand. The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the oxidative addition step (activation of the C-Br bond), and facilitating the subsequent steps of the catalytic cycle.

For the Suzuki reaction , highly active catalysts have been developed using bulky, electron-rich phosphine ligands. Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) have proven effective for the coupling of a wide range of aryl bromides, often at room temperature. organic-chemistry.org The use of N-heterocyclic carbene (NHC) ligands has also led to highly active nickel-based catalysts for the coupling of aryl bromides. acs.org

In the Heck reaction , the ligand is critical for achieving high activity and selectivity. Catalyst systems based on palladium acetate or palladium(II) chloride with phosphine ligands are common. mdpi.comresearchgate.net For less reactive aryl bromides, especially those that are electron-rich, combinations of ligands such as X-Phos and tri-tert-butylphosphonium salts have been developed. researchgate.net The Pd/P(t-Bu)₃ system, in the presence of a suitable base, is a versatile catalyst for the Heck reaction of a broad spectrum of aryl bromides under mild conditions. acs.org

For the Sonogashira reaction , the traditional catalyst is a combination of a palladium-phosphine complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). researchgate.net Significant progress has been made in developing copper-free conditions to avoid the homocoupling of alkynes. These systems often rely on palladium catalysts with specialized ligands. For example, the Pd(PhCN)₂Cl₂/P(t-Bu)₃ system is a versatile catalyst for the Sonogashira coupling of aryl bromides at room temperature. organic-chemistry.orglibretexts.org

The table below summarizes some catalytic systems used for these reactions with aryl bromides.

| Reaction | Catalyst/Precatalyst | Ligand | Base | Key Features |

| Suzuki | Pd₂(dba)₃ | P(t-Bu)₃ | Various | Effective for a wide range of aryl bromides at room temperature. organic-chemistry.org |

| Suzuki | Ni₂(ⁱPr₂Im)₄(COD) | ⁱPr₂Im (NHC) | K₃PO₄ | Nickel-based system, efficient for aryl bromides. acs.org |

| Heck | Pd(OAc)₂ | P(t-Bu)₃ | Cy₂NMe | Versatile for aryl bromides under mild conditions. acs.org |

| Heck | Pd(PPh₃)₂Cl₂ | X-Phos / P(t-Bu)₃·HBF₄ | Na₂CO₃ | Selective for electron-rich aryl bromides. researchgate.net |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | Classic copper co-catalyzed system. wikipedia.orgresearchgate.net |

| Sonogashira | Pd(PhCN)₂Cl₂ | P(t-Bu)₃ | Cs₂CO₃ | Effective copper-free system for aryl bromides at room temperature. organic-chemistry.orglibretexts.org |

Cross-Coupling Reactions Involving Aromatic Bromides (e.g., Suzuki, Heck, Sonogashira)

Regioselectivity and Stereoselectivity in Cross-Coupling Processes

Cross-coupling reactions, particularly those catalyzed by palladium, are fundamental for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the primary site of reactivity in such processes is the carbon-bromine (C-Br) bond.

Regioselectivity: The regioselectivity of cross-coupling reactions like the Suzuki-Miyaura or Heck reaction is exceptionally high. The reaction occurs selectively at the C-Br bond because the mechanism involves the oxidative addition of the palladium catalyst into this bond. The C-H bonds on the aromatic rings and the C-C bonds of the tert-butyl group are inert under these conditions. In molecules with multiple, different halogen atoms, the order of reactivity is typically I > Br > Cl, allowing for selective reactions. However, in this compound, only one such reactive site exists, ensuring that substitution occurs exclusively at the 4-position of the brominated phenyl ring. Studies on other poly-halogenated aromatic compounds confirm that palladium-catalyzed couplings, such as the Suzuki reaction, are highly regioselective, targeting the most reactive halogen site. researchgate.net

Stereoselectivity: The concept of stereoselectivity in this context primarily applies to reactions where a new stereocenter is formed or where the geometry of a double bond is established, such as in the Heck reaction. When this compound is coupled with an alkene, the stereochemical outcome is governed by the established mechanism of the Heck reaction. The process typically involves a syn-addition of the aryl-palladium species across the double bond, followed by a syn-elimination of a palladium hydride. libretexts.org This mechanistic constraint often leads to the formation of the E-isomer (trans) of the resulting alkene product, as this pathway minimizes steric hindrance in the transition state. libretexts.org For couplings that form a new chiral center, asymmetric variants of the reaction using chiral ligands can be employed to achieve high stereoselectivity, though this depends on the specific substrate and reaction conditions. libretexts.org

Nucleophilic Aromatic Substitution Pathways in Aryl Bromides

Aryl bromides can undergo nucleophilic substitution through different mechanistic pathways. The most relevant for this compound is the bimolecular nucleophilic aromatic substitution (SNAr) mechanism.

The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group. wikipedia.orgmasterorganicchemistry.com This pathway is favorable only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.org

In the case of this compound, the benzoyl group (-C(O)-Ph) acts as a moderately strong EWG. Its position para to the bromine atom is crucial for activating the C-Br bond toward nucleophilic attack. The carbonyl group effectively stabilizes the negative charge of the intermediate carbanion, known as a Meisenheimer complex, through resonance. wikipedia.org The negative charge can be delocalized onto the electronegative oxygen atom of the carbonyl group, which significantly lowers the activation energy for the reaction. masterorganicchemistry.com The tert-butyl group on the second phenyl ring is an electron-donating group, but its electronic influence on the brominated ring is minimal.

An alternative pathway, the elimination-addition (benzyne) mechanism, typically occurs with unactivated aryl halides under forcing conditions with a very strong base (like sodium amide). masterorganicchemistry.comkhanacademy.org This mechanism is less likely for this compound because the presence of the activating carbonyl group strongly favors the lower-energy SNAr pathway when a suitable nucleophile is present.

Organometallic Reactions and Intermediates in the Context of Bromo-Benzophenones

This compound possesses two primary electrophilic sites that can react with organometallic reagents such as Grignard (R-MgX) or organolithium (R-Li) compounds: the carbonyl carbon and the brominated carbon. This duality can lead to different products depending on the reagent and reaction conditions.

Nucleophilic Addition to the Carbonyl Group: Organolithium and Grignard reagents are excellent nucleophiles that readily attack the electrophilic carbon of the ketone. libretexts.org This reaction produces a tertiary alcohol upon acidic workup. Studies on substituted benzophenones have shown that electron-withdrawing groups on the phenyl rings increase the rate of this addition reaction. acs.org Therefore, the primary reaction with one equivalent of a Grignard or organolithium reagent is expected to be addition to the carbonyl.

Reaction at the Carbon-Bromine Bond:

Grignard Reagent Formation: The compound can be converted into its corresponding Grignard reagent by reacting it with magnesium metal (Mg). The magnesium inserts into the C-Br bond to form an organomagnesium intermediate. google.com This effectively inverts the polarity of the carbon atom, turning it from an electrophilic site into a nucleophilic one. This new Grignard reagent can then be used to react with various electrophiles.

Lithium-Halogen Exchange: A common alternative is the lithium-halogen exchange reaction, which occurs rapidly at low temperatures when an organolithium reagent (typically n-BuLi or t-BuLi) is added. wikipedia.org This reaction exchanges the bromine atom for a lithium atom, generating a new aryllithium species. This method is often preferred for creating organometallic intermediates from aryl bromides when a ketone is present, as it can sometimes be performed selectively at low temperatures to avoid competing addition to the carbonyl. Research on 1-Bromo-4-tert-butylbenzene confirms it readily undergoes lithium-bromide exchange. medchemexpress.com

The competition between these pathways is summarized in the table below.

| Reaction Pathway | Reagent | Intermediate | Final Product (after workup) |

| Nucleophilic Addition | 1. R-MgX or R-Li2. H₃O⁺ | Magnesium or Lithium alkoxide | Tertiary alcohol |

| Grignard Formation | 1. Mg metal2. Electrophile (E⁺)3. H₃O⁺ | Aryl Grignard reagent | Substituted benzophenone (E replaces MgBr) |

| Lithium-Halogen Exchange | 1. R-Li (e.g., n-BuLi)2. Electrophile (E⁺)3. H₃O⁺ | Aryllithium species | Substituted benzophenone (E replaces Li) |

Derivatization Strategies for Functionalization of this compound

Introduction of Additional Functional Groups for Enhanced Utility

The reactivity of this compound at both the C-Br bond and the carbonyl group allows for the strategic introduction of a wide array of functional groups, enhancing its utility as a chemical intermediate.

Functionalization via Cross-Coupling: The C-Br bond is a versatile handle for installing new carbon-based or heteroatom-based groups.

Suzuki Coupling: Reaction with aryl or vinyl boronic acids introduces new aromatic or olefinic moieties.

Heck Coupling: Reaction with alkenes forms a new, more substituted alkene.

Sonogashira Coupling: Reaction with terminal alkynes introduces an alkynyl group.

Buchwald-Hartwig Amination: Reaction with amines (R₂NH) introduces a nitrogen substituent.

Functionalization via Nucleophilic Aromatic Substitution: The activated C-Br bond can be displaced by various nucleophiles to introduce oxygen, sulfur, or other groups. Common nucleophiles include alkoxides (RO⁻), thiolates (RS⁻), and cyanide (CN⁻).

Functionalization via Organometallic Intermediates: Conversion of the C-Br bond to an organometallic species (Grignard or organolithium) opens up another avenue for functionalization. The resulting nucleophilic carbon can react with a wide range of electrophiles, such as:

Aldehydes and ketones to form secondary or tertiary alcohols.

Carbon dioxide (CO₂) to form a carboxylic acid. libretexts.org

Nitriles to form ketones after hydrolysis.

Synthesis of Complex Molecular Scaffolds and Chemical Building Blocks

The ability to selectively functionalize this compound makes it a valuable building block for constructing more complex molecular architectures. By employing the derivatization strategies discussed, this compound can serve as a central scaffold to which other molecular fragments are attached.

For instance, a two-step, regioselective cross-coupling approach can be envisioned. First, a Suzuki coupling at the C-Br position could attach a heterocyclic ring system. Subsequently, the ketone functionality could be transformed, for example, by reduction to a secondary alcohol followed by esterification, or by a Wittig reaction to form a complex alkene. Such strategies are used in the synthesis of diverse structures, including functionalized bithiazoles and poly-substituted pyrroles, from simple bromo-aromatic precursors. researchgate.netresearchgate.net The use of bromo-compounds as intermediates is well-established for creating complex molecules, such as the CDK9 inhibitors and Ibrutinib, which are built from bromo-heterocyclic building blocks. researchgate.net This highlights the potential of this compound to serve as a starting point for the synthesis of novel, high-value chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR for Structural Assignment

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons and the tert-butyl group. The protons on the 4-tert-butylphenyl ring are expected to appear as two doublets in the aromatic region, a result of their ortho and meta coupling. Similarly, the protons on the 4-bromophenyl ring will also present as a pair of doublets. The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, typically in the upfield region of the spectrum. The integration of these signals would confirm the proton count in each distinct chemical environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum is expected to show signals for the carbonyl carbon, the quaternary carbons of the tert-butyl group and the ipso-carbons attached to the bromine and the carbonyl group, as well as the aromatic CH carbons. The chemical shift of the ipso-carbon attached to the bromine atom is influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.comstackexchange.com The carbonyl carbon signal is expected to appear significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl (CH₃) | ~1.3 | ~31 |

| tert-Butyl (quaternary C) | - | ~35 |

| Aromatic CH (ortho to -C(CH₃)₃) | ~7.5 | ~125 |

| Aromatic CH (meta to -C(CH₃)₃) | ~7.7 | ~130 |

| Aromatic CH (ortho to -Br) | ~7.6 | ~131 |

| Aromatic CH (meta to -Br) | ~7.7 | ~132 |

| Ipso-C (C-C(CH₃)₃) | - | ~157 |

| Ipso-C (C-Br) | - | ~128 |

| Carbonyl (C=O) | - | ~195 |

Note: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Advanced NMR Techniques for Conformational and Dynamic Studies

The two phenyl rings in benzophenone and its derivatives are not coplanar due to steric hindrance. The degree of twist of these rings can be investigated using advanced NMR techniques. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlation between protons on the two different aromatic rings, giving insights into their spatial proximity and thus the conformational preferences of the molecule in solution.

Furthermore, variable temperature NMR studies can be employed to investigate the dynamic behavior of the molecule. Changes in the NMR spectrum as a function of temperature can reveal information about the energy barriers to bond rotation and other conformational exchange processes.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Characteristic Absorption Bands and Functional Group Identification (FTIR)

The Fourier-Transform Infrared (FTIR) spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups. While an experimental spectrum for the specific compound is not available, data from related compounds like 4-bromobenzophenone and 1-bromo-4-tert-butylbenzene allow for a reliable prediction of the major peaks. chemicalbook.comchemicalbook.com

A strong absorption band corresponding to the C=O stretching vibration of the benzophenone core is expected to be a prominent feature, typically appearing in the region of 1650-1670 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The presence of the tert-butyl group will be indicated by C-H stretching and bending vibrations. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (tert-butyl) | 2970 - 2870 |

| Carbonyl (C=O) Stretch | 1670 - 1650 |

| Aromatic C=C Stretch | 1600 - 1400 |

| Aliphatic C-H Bend (tert-butyl) | 1475 - 1365 |

| C-Br Stretch | 700 - 500 |

Note: These are predicted values based on the analysis of similar compounds and general principles of IR spectroscopy.

Conformational Insights from Vibrational Signatures

The precise position and shape of the vibrational bands, particularly those of the carbonyl group and the aromatic rings, can be sensitive to the conformational state of the molecule. The degree of twist between the two phenyl rings can influence the conjugation of the carbonyl group with the aromatic systems, leading to subtle shifts in the C=O stretching frequency. Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, can provide complementary information to FTIR. The symmetric breathing modes of the aromatic rings in the Raman spectrum can also be indicative of the substitution pattern and conformational properties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

Predicted mass spectrometry data for this compound indicates a monoisotopic mass of 316.0463 Da. uni.lu The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to this mass. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecular ion under electron ionization would likely involve cleavage of the bonds adjacent to the carbonyl group. Common fragmentation pathways for benzophenone derivatives include the loss of the phenyl or substituted phenyl groups as radicals, leading to the formation of acylium ions. For this compound, characteristic fragment ions would be expected from the loss of a tert-butyl radical, a bromophenyl radical, or a tert-butylphenyl radical.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 316/318 | Molecular ion |

| [M - C(CH₃)₃]⁺ | 259/261 | Loss of tert-butyl radical |

| [C₆H₄BrCO]⁺ | 183/185 | Bromobenzoyl cation |

| [C₆H₄C(CH₃)₃CO]⁺ | 161 | tert-Butylbenzoyl cation |

| [C₆H₄Br]⁺ | 155/157 | Bromophenyl cation |

| [C(CH₃)₃]⁺ | 57 | tert-Butyl cation |

Note: These are predicted values based on the molecular structure and general principles of mass spectrometry. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in characteristic isotopic patterns for bromine-containing fragments. uni.lu

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the precise mass of this compound, which in turn confirms its elemental composition. The monoisotopic mass of the compound (C₁₇H₁₇BrO) is 316.0463 Da. uni.lu HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula.

The presence of bromine is distinctly identified by its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. docbrown.info Consequently, the molecular ion in the mass spectrum will appear as a pair of peaks of almost equal intensity, separated by two mass units (M and M+2). docbrown.info This isotopic signature is a definitive marker for the presence of a single bromine atom in the molecule.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for different adducts of the molecule. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 317.05358 |

| [M+Na]⁺ | 339.03552 |

| [M-H]⁻ | 315.03902 |

| [M+NH₄]⁺ | 334.08012 |

This table presents predicted mass-to-charge ratios (m/z) for various ionized forms (adducts) of this compound as would be observed in high-resolution mass spectrometry.

Fragmentation Pathways and Structural Elucidation

In mass spectrometry, the molecular ion of this compound undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that helps to elucidate its structure. For ketones, a common fragmentation mechanism is alpha-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. libretexts.org

For this specific compound, two primary alpha-cleavage pathways are expected:

Cleavage between the carbonyl carbon and the tert-butyl-substituted phenyl ring, resulting in a bromobenzoyl cation ([C₇H₄BrO]⁺) and a tert-butylphenyl radical.

Cleavage between the carbonyl carbon and the bromo-substituted phenyl ring, leading to a tert-butylbenzoyl cation ([C₁₁H₁₃O]⁺) and a bromophenyl radical.

The presence of bromine's isotopic signature in fragments containing the bromine atom (e.g., the bromobenzoyl cation) further confirms the fragmentation pathway. docbrown.infomiamioh.edu

Electronic Spectroscopy and Photophysical Parameters

Electronic spectroscopy investigates the interaction of molecules with ultraviolet and visible light, providing insight into electronic transitions and the fate of excited states.

UV-Vis Absorption and Emission Spectroscopy (Fluorescence and Phosphorescence)

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the molecule. Like other benzophenone derivatives, it is expected to exhibit two main absorption bands:

A weaker, longer-wavelength band corresponding to the n → π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl group.

A stronger, shorter-wavelength band arising from π → π* transitions within the aromatic rings.

Upon absorption of light, the molecule is promoted to an excited electronic state. The de-excitation process can occur through fluorescence (rapid emission from the singlet excited state) or phosphorescence (slower emission from a triplet excited state). Benzophenones are well-known for undergoing highly efficient intersystem crossing from the initially formed singlet excited state (S₁) to the triplet state (T₁). mdpi.com This efficiency means that fluorescence is often weak or non-existent, while phosphorescence can be quite strong, particularly at low temperatures in a rigid matrix.

Excited State Dynamics and Lifetimes

The study of excited-state dynamics reveals the timescale of processes like internal conversion, intersystem crossing, and emission. For benzophenone derivatives, the dynamics are typically dominated by an extremely rapid and efficient intersystem crossing (ISC) from the S₁ state to the T₁ state. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Analysis

A crucial feature of the molecular structure of benzophenones is the dihedral angle (twist) between the two phenyl rings. Due to steric hindrance, the rings are not coplanar. The analysis would also confirm the bond lengths of the carbonyl group (C=O), the carbon-bromine bond (C-Br), and the bonds associated with the tert-butyl group. This detailed structural information is vital for understanding how the molecule packs in a crystal and for correlating its solid-state structure with its physical and chemical properties. bath.ac.uk

In-depth Analysis of this compound Reveals Uncharacterized Crystalline Structure

Despite its commercial availability and use as a chemical intermediate, a thorough investigation into the crystallographic and intermolecular interaction data for this compound has revealed a significant gap in the scientific literature. As of the current date, detailed research findings on the crystal packing and specific intermolecular interactions of this compound are not publicly available.

Initial searches for the compound, identified by its CAS number 91404-26-1, provide basic molecular information such as its formula (C17H17BrO) and molecular weight. However, comprehensive searches of scholarly databases, including the Cambridge Structural Database (CSD), which serves as a repository for small-molecule crystal structures, did not yield an entry for this compound.

This absence of data means that critical details for a complete spectroscopic and structural elucidation are missing. Specifically, information regarding the compound's crystal system, space group, and unit cell dimensions remains undetermined. Consequently, a detailed analysis of the molecule's packing in the solid state and the nature of its intermolecular forces, such as potential halogen bonding involving the bromine atom, π-π stacking interactions between the aromatic rings, or other van der Waals forces, cannot be provided at this time.

While general principles of crystal engineering and intermolecular interactions in similar brominated and benzophenone-containing molecules are well-documented, applying these concepts directly to this compound without experimental data would be speculative. The presence of the bulky tert-butyl group and the bromine atom would undoubtedly influence the crystal packing in a unique manner, but without a solved crystal structure, any discussion of these influences remains theoretical.

Further experimental investigation, specifically single-crystal X-ray diffraction analysis, would be required to determine the precise three-dimensional arrangement of this compound molecules in the solid state and to characterize the intricate network of intermolecular interactions that govern its crystalline form.

A summary of the currently available and unavailable data is presented below:

| Parameter | Data |

| Compound Name | This compound |

| CAS Number | 91404-26-1 |

| Molecular Formula | C17H17BrO |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | Not Available |

| Intermolecular Interactions | Not Documented |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method in quantum chemistry for investigating the electronic properties of molecules. tci-thaijo.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.net

In this compound, the HOMO is expected to be localized primarily on the more electron-rich phenyl ring, influenced by the electron-donating effect of the tert-butyl group. Conversely, the LUMO is anticipated to be centered on the benzoyl moiety and the brominated phenyl ring, due to the electron-withdrawing nature of the bromine atom and the carbonyl group. This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Table 1: Predicted Electronic Properties of Substituted Benzophenones from DFT Studies

| Property | Predicted Value for a Generic Substituted Benzophenone |

|---|---|

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | 4.5 to 5.5 eV |

| Dipole Moment | 2.5 to 3.5 D |

Note: These values are illustrative and based on typical DFT results for similarly substituted benzophenones. The exact values for this compound would require specific calculations.

Geometrical Optimization and Conformational Analysis

The three-dimensional structure of this compound is key to its properties. Geometrical optimization using DFT allows for the determination of the most stable conformation by finding the minimum energy structure. mdpi.com For benzophenone derivatives, the most significant conformational variables are the torsion angles of the two phenyl rings with respect to the plane of the carbonyl group.

Due to steric hindrance between the ortho-hydrogens of the phenyl rings, benzophenones are typically not planar. The two phenyl rings are twisted out of the plane of the carbonyl group to varying degrees. The presence of a bulky tert-butyl group on one ring and a bromine atom on the other will influence the precise dihedral angles in the lowest energy conformation of this compound. Conformational analysis involves mapping the potential energy surface as a function of these rotations to identify the global and local energy minima. chemrxiv.org

Table 2: Representative Optimized Geometrical Parameters for a Substituted Benzophenone

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.23 - 1.25 | - | - |

| C-Br | 1.89 - 1.91 | - | - |

| C-C (phenyl) | 1.38 - 1.41 | 118 - 122 | - |

| C-C-C (phenyl) | - | - | 0 - 5 |

| Phenyl-C=O-Phenyl | - | 120 - 123 | 25 - 35 |

Note: These ranges are based on DFT calculations of related benzophenone and brominated aromatic compounds. mdpi.comresearchgate.net The angles represent the twist of the phenyl rings relative to the carbonyl plane.

Spectroscopic Property Prediction and Correlation

DFT calculations are a valuable tool for predicting and interpreting spectroscopic data, such as infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions.

For this compound, key vibrational modes would include the C=O stretching frequency, which is characteristic of the ketone group, as well as vibrations associated with the substituted phenyl rings, such as C-H stretching, C-C stretching, and C-Br stretching. The computational prediction of these frequencies can help to confirm the molecular structure and provide insights into the intramolecular interactions. researchgate.net

Table 3: Predicted and Experimental Vibrational Frequencies for Related Compounds

| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1650 - 1680 | 1660 - 1690 |

| Aromatic C-C Stretch | 1580 - 1610 | 1590 - 1620 |

| C-Br Stretch | 500 - 600 | 510 - 620 |

| tert-Butyl C-H Stretch | 2900 - 3000 | 2950 - 2980 |

Note: The predicted ranges are typical for DFT calculations on aromatic ketones and bromoarenes. Experimental values are from general spectroscopic data.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. researchgate.net For this compound, this can include studying its synthesis or its subsequent transformations.

Transition State Analysis of Key Transformations

A key application of computational chemistry in reaction mechanism studies is the identification and characterization of transition states. researchgate.net The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By locating the transition state structure and calculating its energy, the activation energy for a given reaction step can be determined.

For instance, in a nucleophilic aromatic substitution reaction where the bromine atom of this compound is replaced, computational modeling can be used to analyze the structure of the Meisenheimer complex intermediate and the associated transition states for its formation and decomposition.

Energy Profiles and Reaction Kinetics

By connecting the energies of the reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. researchgate.net This profile provides a visual representation of the energy changes that occur throughout the course of a reaction.

From the calculated activation energies, it is possible to estimate the reaction rate constants using transition state theory. researchgate.net This allows for a theoretical prediction of the reaction kinetics, which can then be compared with experimental kinetic data to validate the proposed mechanism. This approach enables a deeper understanding of how the electronic and steric effects of the bromo and tert-butyl substituents influence the reactivity of this compound.

Advanced Applications in Chemical Sciences

Role in Organic Light-Emitting Diode (OLED) Development

The benzophenone (B1666685) core is a recognized structural component in the synthesis of organic semiconductors for OLEDs. nih.govresearchgate.netnih.gov These materials are integral to the emissive layer of an OLED, where the conversion of electricity to light occurs.

Emitter or Host Material Precursor Potential

While 4-Bromo-4'-tert-butylbenzophenone is not typically used directly as an emissive or host material, its structure makes it a valuable precursor for creating more complex molecules with desirable properties for OLEDs. The benzophenone unit itself is known for its ability to promote efficient intersystem crossing, a characteristic that is being explored for the development of advanced thermally activated delayed fluorescent (TADF) emitters. nih.govresearchgate.netnih.gov

The bromine atom on the molecule serves as a reactive site for palladium-catalyzed cross-coupling reactions. This allows for the synthesis of larger, conjugated systems by attaching other molecular fragments. For instance, similar di-brominated benzophenones have been used in Suzuki and Buchwald–Hartwig reactions to synthesize sophisticated host materials for phosphorescent OLEDs (PhOLEDs). nih.gov Therefore, this compound holds significant potential as a building block for custom-designing high-performance host and emitter molecules tailored for specific electronic applications.

Charge Transport Properties in Organic Electronic Devices

The efficiency of an OLED is heavily dependent on the charge transport characteristics of the materials used in its layers. The ability to precisely tune a molecule's electronic behavior is critical for improving device performance and longevity. nbinno.com The functionalization of the this compound scaffold via its reactive bromine handle is a key strategy for modifying these properties. By using cross-coupling reactions to introduce various electron-donating or electron-accepting groups, chemists can fine-tune the resulting molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control over the molecular orbitals is essential for optimizing charge injection, transport, and recombination within the emissive layer of an OLED device, ultimately leading to enhanced efficiency and stability.

Photosensitizer and Photoinitiator Research

Benzophenone and its derivatives are well-established as effective photosensitizers and photoinitiators. Upon absorption of ultraviolet (UV) light, they can initiate chemical reactions, a property that is widely exploited in polymer chemistry.

Energy Transfer Processes and Photoinitiation Efficiency

As a benzophenone derivative, this compound functions as a photoinitiator by absorbing light energy to reach an excited state. This energy can then be transferred to other molecules, such as monomers, to generate reactive species (radicals) that initiate a chain reaction. Research on related supramolecular benzophenone-based photoinitiators has shown that even with relatively low absorption at a specific wavelength (e.g., 365 nm), there is sufficient energy transfer to induce polymerization effectively. This process demonstrates the efficiency of the benzophenone core in converting light energy into chemical reactivity, making it suitable for applications requiring controlled initiation of chemical processes with light.

Application in Polymerization and Curing Processes

The primary application of this compound as a photoinitiator is in light-induced polymerization and curing. This process is fundamental to the manufacturing of various materials, including coatings, adhesives, and inks. In a typical application, the photoinitiator is mixed with a monomer, such as an acrylate, and then exposed to a UV light source. The photoinitiator absorbs the light and triggers the rapid conversion of the liquid monomer into a solid polymer network.

Studies using benzophenone-based photoinitiators have demonstrated their effectiveness in the photopolymerization of cross-linkable acrylate monomers. The process can result in the formation of robust, self-supporting polymer structures with significantly enhanced mechanical properties. This ability to rapidly form stable polymer networks upon irradiation makes these photoinitiators highly valuable in industrial curing processes where speed and material strength are critical.

| Application in Photopolymerization | |

| Process | Photopolymerization of acrylate monomers |

| Initiation | Irradiation with a 365 nm LED |

| Outcome | Formation of a rigid, translucent polymer |

| Benefit | Increased mechanical strength of the resulting material |

Precursor in Advanced Organic Synthesis

Beyond its photochemical applications, this compound is a highly useful intermediate in advanced organic synthesis. Its utility stems from the presence of the bromine atom, which acts as a versatile functional handle for constructing more complex molecular architectures.

The carbon-bromine bond on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, which are foundational techniques for forming new carbon-carbon bonds. This reactivity allows chemists to strategically replace the bromine atom with a wide variety of other organic groups, thereby building complex molecules step-by-step. The most common and powerful of these reactions include the Suzuki-Miyaura, Heck, and Sonogashira couplings.

| Potential Cross-Coupling Reactions | |

| Reaction | Description |

| Suzuki-Miyaura Coupling | Couples the aryl bromide with an organoboron compound (e.g., a boronic acid) to form a new C-C bond, typically creating biaryl structures. libretexts.orgarkat-usa.org |

| Heck Reaction | Couples the aryl bromide with an alkene to form a substituted alkene, enabling the formation of stilbene-like structures. wikipedia.orgmdpi.comorganic-chemistry.org |

| Sonogashira Coupling | Couples the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond, creating internal alkynes. synarchive.comorganic-chemistry.orgnih.gov |

This capacity to participate in a range of reliable and high-yielding coupling reactions makes this compound a valuable starting material for synthesizing pharmaceuticals, agrochemicals, and advanced materials like those used in organic electronics.

Building Block for Complex Aromatic Systems and Heterocycles

This compound serves as a versatile building block in the synthesis of intricate molecular architectures, particularly complex aromatic systems and heterocyclic compounds. The presence of the bromine atom at the 4-position of one of the phenyl rings provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. This strategic placement, combined with the steric bulk of the tert-butyl group on the other phenyl ring, allows for controlled and selective transformations.

One of the primary methods for elaborating the structure of this compound is through palladium-catalyzed cross-coupling reactions. For instance, in a Suzuki-Miyaura coupling, the bromine atom can be readily substituted with a wide range of aryl or vinyl boronic acids or esters. This reaction facilitates the construction of extended π-conjugated systems, which are of significant interest in materials science and medicinal chemistry. The general scheme for such a transformation is depicted below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Arylboronic acid | Palladium catalyst | 4-Aryl-4'-tert-butylbenzophenone |

Similarly, the Buchwald-Hartwig amination allows for the introduction of nitrogen-containing moieties by coupling this compound with various primary or secondary amines. This reaction is instrumental in the synthesis of triarylamines and other nitrogen-rich heterocyclic structures, which often exhibit interesting photophysical and electronic properties.

The carbonyl group within the benzophenone scaffold can also participate in cyclization reactions to form heterocyclic systems. For example, in reactions with binucleophiles, such as hydrazine or its derivatives, the carbonyl carbon can be incorporated into a new ring, leading to the formation of pyridazine or other related heterocyclic structures.

Intermediate in Specialty Chemical Production

The utility of this compound extends to its role as a key intermediate in the production of a variety of specialty chemicals. Its bifunctional nature, possessing both a reactive aryl halide and a ketone, allows for sequential or one-pot multi-step transformations to generate high-value compounds.

In the pharmaceutical industry, substituted benzophenones are precursors to a range of biologically active molecules. The tert-butyl group can enhance the lipophilicity of a drug molecule, potentially improving its pharmacokinetic profile. The bromo-substituent provides a convenient point for modification to introduce pharmacologically relevant functional groups.

Furthermore, in the agrochemical sector, derivatives of this compound can be explored for the development of novel pesticides and herbicides. The benzophenone core is a known photophore, and its derivatives can exhibit photoactivated biological activity.

The production of specialty polymers and dyes also utilizes benzophenone intermediates. The ability to introduce specific functionalities through the bromine handle allows for the tailoring of the properties of the final material, such as color, thermal stability, and solubility.

Functional Materials Science

Modification of Polymer Properties and Electronic Materials

This compound and its derivatives are valuable in the field of functional materials science for the modification of polymer properties and the development of novel electronic materials. The benzophenone moiety itself is a well-known photosensitizer and can be incorporated into polymer chains or used as an additive to induce photochemical reactions such as cross-linking.

The bromine atom allows for the covalent attachment of the benzophenone unit onto a polymer backbone via techniques like atom transfer radical polymerization (ATRP) or by post-polymerization modification of a pre-existing polymer with reactive sites. The incorporation of the bulky tert-butyl group can influence the physical properties of the resulting polymer, such as its glass transition temperature (Tg), solubility, and morphology.

In the realm of electronic materials, the diaryl ketone structure can be modified to create materials with specific charge-transport properties. The ability to introduce different functional groups via the bromo-substituent allows for the fine-tuning of the electronic energy levels (HOMO and LUMO) of the resulting molecules.

Development of Organic Semiconductors

The core structure of this compound is a promising scaffold for the development of organic semiconductors. By extending the conjugation of the molecule through cross-coupling reactions at the bromo-position, it is possible to synthesize materials with tailored electronic properties suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

For instance, the synthesis of triarylamine derivatives starting from this compound can lead to materials with excellent hole-transporting capabilities. The tert-butyl group can enhance the solubility and film-forming properties of these materials, which is crucial for their processing from solution.

The general approach to synthesizing such materials involves a palladium-catalyzed amination reaction, as shown in the following table:

| Starting Material | Reagent | Product Class | Potential Application |

| This compound | Di-aryl amine | Triarylamine derivative | Hole-transport layer in OLEDs |

The resulting triarylamine-containing benzophenones can be further functionalized to tune their emission color and quantum efficiency, making them suitable for use as emitters in OLEDs. The benzophenone core can also act as a triplet sensitizer, which is beneficial for achieving high efficiencies in phosphorescent OLEDs.

Catalyst and Ligand Design in Transition Metal Catalysis

Ligand Scaffolds for Metal-Catalyzed Reactions

This compound serves as a valuable precursor for the synthesis of novel ligands for transition metal catalysis. The ability to introduce phosphine groups, for example, through the reaction of the aryl bromide with a phosphinating agent, opens up possibilities for creating a new class of phosphine ligands.

The general synthetic route can involve the reaction of this compound with a secondary phosphine or a phosphine equivalent in the presence of a palladium or nickel catalyst. The resulting phosphine ligand would possess a benzophenone backbone, which could influence the steric and electronic properties of the metal center it coordinates to.

| Precursor | Reagent | Ligand Type | Potential Catalytic Application |

| This compound | Diphenylphosphine | Triarylphosphine | Suzuki and Heck cross-coupling reactions |

The presence of the carbonyl group and the tert-butyl group in the ligand scaffold can offer unique coordination geometries and electronic effects. The carbonyl oxygen could potentially act as a hemilabile coordinating site, which might influence the catalytic activity and selectivity of the metal complex. The bulky tert-butyl group can create a specific steric environment around the metal center, which is often crucial for achieving high selectivity in catalytic transformations. These tailored ligands could find applications in a variety of metal-catalyzed reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, contributing to the advancement of synthetic organic chemistry.

Future Research Directions and Emerging Trends

Sustainable Synthesis Approaches and Green Chemistry Principles

The traditional synthesis of benzophenone (B1666685) derivatives often involves Friedel-Crafts acylation, which can generate considerable chemical waste. Future research is increasingly focused on developing more environmentally benign methods for the synthesis of 4-bromo-4'-tert-butylbenzophenone, guided by the principles of green chemistry. researchgate.net

Key areas of investigation include:

Catalyst Development: Research into solid acid catalysts, such as zeolites and clays, aims to replace homogeneous catalysts like aluminum chloride, which are difficult to recycle and produce hazardous waste. The goal is to develop robust, reusable catalysts that improve reaction efficiency and minimize environmental impact.

Alternative Solvents: The use of safer, renewable solvents is a critical aspect of green chemistry. Studies are exploring the use of ionic liquids or solvent-free reaction conditions to reduce reliance on volatile and often toxic organic solvents.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are being prioritized. This includes exploring alternative reaction pathways that minimize the formation of byproducts. researchgate.net

Energy Efficiency: Investigating microwave-assisted or flow chemistry-based syntheses can lead to significant reductions in energy consumption and reaction times compared to conventional batch processing.

A comparative analysis of synthetic methodologies highlights the potential for greener alternatives:

| Parameter | Traditional Method (e.g., Friedel-Crafts) | Greener Alternative |

| Catalyst | Homogeneous (e.g., AlCl3) | Heterogeneous (e.g., Zeolites) |

| Solvent | Halogenated hydrocarbons | Ionic liquids, supercritical fluids, or solvent-free |

| Waste Generation | High | Low |

| Energy Consumption | High | Potentially lower (e.g., microwave-assisted) |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing synthesis and application. Advanced spectroscopic techniques are emerging as powerful tools for real-time, in-situ monitoring of chemical transformations.

Future research in this area will likely focus on:

Process Analytical Technology (PAT): The implementation of in-line spectroscopic probes, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allows for continuous monitoring of reaction progress. This provides valuable data on reaction rates, intermediate formation, and endpoint determination, leading to improved process control and efficiency.

Hyphenated Techniques: The combination of chromatographic separation with spectroscopic detection (e.g., LC-NMR, LC-MS) will continue to be vital for identifying and characterizing products and byproducts in complex reaction mixtures.

Advanced NMR Techniques: Two-dimensional NMR spectroscopy and other advanced pulse sequences can provide detailed structural information and insights into the dynamic processes occurring during a reaction.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. nih.govrsc.org For this compound, these computational tools can accelerate discovery and development in several ways:

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the properties, reactivity, and potential applications of new derivatives of this compound. rsc.org This can help to prioritize synthetic targets and reduce the need for extensive experimental screening.

Reaction Optimization: AI can be used to design and optimize synthetic routes, predicting the optimal reaction conditions (e.g., temperature, catalyst, solvent) to maximize yield and minimize byproducts. rsc.org

De Novo Design: Generative models can propose novel molecular structures based on this compound with desired properties for specific applications, such as new polymers or pharmacologically active compounds.

The synergy between computational prediction and experimental validation will be a key driver of innovation in this field.

Exploration of Novel Material Applications and Performance Enhancement

The unique combination of a bulky, non-polar tert-butyl group and a polarizable bromine atom gives this compound interesting properties for materials science. Future research is expected to explore its use as a key building block in a variety of advanced materials.

Potential applications include: